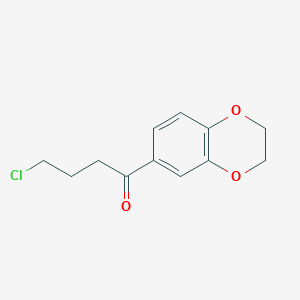

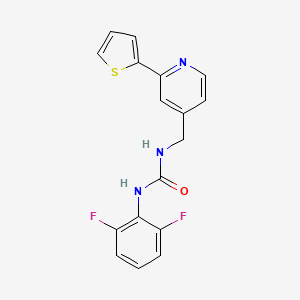

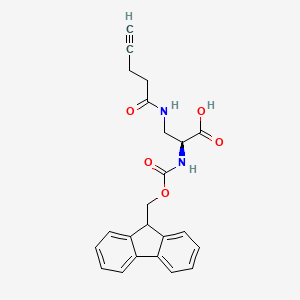

N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Mechanochemistry in Drug Synthesis

Mechanosynthesis of Pharmaceutically Relevant Sulfonyl-(thio)ureas : Demonstrates the application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs. This method offers an efficient, solvent-free synthesis route that could be relevant for producing compounds with similar functional groups or therapeutic potentials (Tan, Štrukil, Mottillo, & Friščić, 2014).

Copper-Catalyzed Cyclization

Synthesis of N-benzothiazol-2-yl-amides : Utilizes copper-catalyzed intramolecular cyclization, presenting a method that could be applicable for synthesizing cyclic compounds like N-isobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide. This process yields compounds in good to excellent yields, underlining the utility of copper catalysis in organic synthesis (Wang et al., 2008).

Antimicrobial Activity

N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity : This study involves the synthesis and characterization of compounds for antimycobacterial screening. Such research underscores the importance of chemical synthesis in developing new antimicrobials, suggesting a potential application area for this compound in studying and combating microbial infections (Goněc et al., 2016).

Enzyme Inhibition and Sensing

Thiourea Derivatives as Enzyme Inhibitors and Mercury Sensors : Demonstrates the utility of thiourea derivatives in inhibiting enzymes and sensing mercury. The study suggests that compounds with thiourea functionalities can be explored for their biochemical interactions and potential applications in environmental monitoring and therapeutic interventions (Rahman et al., 2021).

Electrochemical Sensors

DNA Hybridization Electrochemical Sensor Using Conducting Polymer : Reports on using conducting polymers for electrochemical sensors, emphasizing the role of polymer chemistry in developing sensors for biological applications. This research may inspire investigations into how this compound or similar compounds could be integrated into sensor technologies (Cha et al., 2003).

Future Directions

Mechanism of Action

Target of Action

They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Compounds containing a thiophene nucleus are known to interact with various biological targets, leading to their diverse therapeutic effects .

Biochemical Pathways

Compounds containing a thiophene nucleus are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Compounds containing a thiophene nucleus are known to have a wide range of effects due to their diverse biological activities .

Properties

IUPAC Name |

N-(2-methylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-11(2)10-15-13(16)14(7-3-4-8-14)12-6-5-9-17-12/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGQDGXSMTMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1(CCCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)

![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2941131.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)